molecular formula C23H22FN3O3 B2936287 N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872854-87-0

N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2936287
CAS No.: 872854-87-0
M. Wt: 407.445
InChI Key: DNTKVENJFDYYAP-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C23H22FN3O3 and its molecular weight is 407.445. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Properties

A study by Menciu et al. (1999) explored a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds similar to N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, for their potential as antiallergic agents. They found that certain compounds were significantly more potent than existing antiallergic drugs in assays like ovalbumin-induced histamine release and interleukin production tests, indicating potential for new antiallergic treatments (Menciu et al., 1999).

Anticonvulsant Activity

Obniska et al. (2015) synthesized a series of new acetamides, including structures related to the target compound, evaluating them for anticonvulsant activity. Their research indicated that certain compounds in this series exhibited protection against models of epilepsy, highlighting their potential use in treating convulsive disorders (Obniska et al., 2015).

Chemosensor Applications

Park et al. (2015) developed a chemosensor using a compound structurally similar to the target compound. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions, suggesting potential applications in biological and environmental monitoring of zinc concentrations (Park et al., 2015).

Anti-Inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamides, closely related to the target compound, and evaluated their anti-inflammatory activity. Their research suggested significant anti-inflammatory effects for some of these derivatives, indicating potential applications in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Src Kinase Inhibition and Anticancer Activity

Fallah-Tafti et al. (2011) investigated N-benzyl substituted acetamide derivatives, similar to the target compound, for their Src kinase inhibitory and anticancer activities. They found that some derivatives showed high inhibition of Src kinase, a critical enzyme in cancer development, suggesting potential use in anticancer therapies (Fallah-Tafti et al., 2011).

Thrombin Inhibition

Lee et al. (2007) synthesized 2-(2-chloro-6-fluorophenyl)acetamides, structurally related to the target compound, and evaluated their potency as thrombin inhibitors. These compounds showed promising results in inhibiting thrombin, an enzyme involved in blood clotting, indicating potential use in treating thrombosis (Lee et al., 2007).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-15-8-9-16(12-19(15)24)25-23(30)22(29)18-13-27(20-7-3-2-6-17(18)20)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTKVENJFDYYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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